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Compound of Interest

Compound Name: Methyl isoquinoline-6-carboxylate

Cat. No.: B068428 Get Quote

An In-depth Technical Guide to Methyl Isoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Overview
Methyl isoquinoline-6-carboxylate is an organic compound featuring an isoquinoline bicyclic

heteroaromatic system with a methyl ester group at the 6-position.[1] Its chemical identifiers are

CAS Number 173089-82-2 and molecular formula C₁₁H₉NO₂.[1] This molecule has gained

significant interest in the field of biomedical research, particularly for its role in cellular quality

control mechanisms. Recent studies have identified it as a bioactive small molecule secreted

by certain probiotics that can induce PRKN/parkin-mediated mitophagy, a critical process for

clearing damaged mitochondria.[2][3] This activity suggests its potential as a therapeutic lead

for neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction

is a key pathological feature.[2][4]

Chemical and Physical Properties
The experimental data for the physical properties of methyl isoquinoline-6-carboxylate are

not widely reported. The information available is a combination of data from chemical suppliers

and computational predictions.
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Property Data Source(s)

IUPAC Name
methyl isoquinoline-6-

carboxylate
[1]

Synonyms
6-Isoquinolinecarboxylic acid,

methyl ester
[1]

CAS Number 173089-82-2 [1]

Molecular Formula C₁₁H₉NO₂ [1]

Molecular Weight 187.19 g/mol [1]

Appearance Solid [1]

Purity ≥98% (Commercially available) [1]

Predicted XlogP 2.1 [5]

Storage Room temperature [6]

Spectroscopic and Analytical Data
Detailed experimental spectra for methyl isoquinoline-6-carboxylate are not readily available

in published literature. However, based on its chemical structure, the following spectroscopic

characteristics can be anticipated:

¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the

isoquinoline ring system and a characteristic singlet for the methyl ester protons (-OCH₃),

expected to be in the range of 3.8-4.0 ppm.

¹³C NMR: The spectrum would display signals for the nine aromatic carbons of the

isoquinoline core, the carbonyl carbon of the ester (typically in the 165-175 ppm region), and

the methyl carbon of the ester group (around 50-55 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption

band for the ester carbonyl (C=O) stretch, typically found between 1700 and 1750 cm⁻¹.

Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular

ion peak (M⁺) corresponding to its molecular weight of 187.19. Predicted adducts for high-

resolution mass spectrometry include [M+H]⁺ at m/z 188.07060 and [M+Na]⁺ at m/z

210.05254.[5]

Experimental Protocols
Methyl isoquinoline-6-carboxylate can be synthesized from its corresponding carboxylic acid

and is used as a starting material for further chemical modifications.

Synthesis via Fischer Esterification (Representative
Protocol)
This protocol is based on the standard Fischer esterification method for converting a carboxylic

acid to a methyl ester.[7]

Reaction Setup: Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol,

using a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of acid).

Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a

strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂,

1.2 eq).

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the

reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

Work-up: Cool the reaction mixture and pour it over crushed ice. Neutralize the solution by

carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x

volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure methyl isoquinoline-6-carboxylate.

Bromination of Methyl Isoquinoline-6-carboxylate
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This protocol describes the bromination of the isoquinoline ring using N-Bromosuccinimide

(NBS).[8]

Reaction Setup: Dissolve methyl isoquinoline-6-carboxylate (1.0 eq, 200 mg, 1.1 mmol) in

acetic acid (30 mL).

Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 eq, 393 mg, 2.2 mmol) to the

solution.

Reaction: Stir the reaction mixture at 90 °C for 12 hours.

Work-up: After completion, cool the mixture to room temperature and remove the solvent in

vacuo.

Neutralization: Add aqueous sodium bicarbonate solution to adjust the pH to 8-9.

Extraction and Purification: Extract the product with ethyl acetate (30 mL) and purify as

required.

Reduction to Isoquinolin-6-ylmethanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol

using sodium borohydride.[9]

Reaction Setup: Dissolve methyl isoquinoline-6-carboxylate (1.0 eq, 0.50 g, 2.67 mmol) in

absolute ethanol (25 mL) in a round-bottomed flask and cool to 0 °C.

Reagent Addition: Add sodium borohydride (NaBH₄) (4.0 eq, 404 mg, 10.68 mmol) to the

solution.

Reaction: Stir the mixture under reflux for 4 hours.

Quenching: Cool the solution to 0 °C and quench the reaction by the slow addition of 6N

aqueous HCl (2.0 mL).

Basification and Extraction: Stir the mixture at room temperature for 20 minutes, then basify

with an appropriate base and extract the product into an organic solvent.
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Purification: Dry and concentrate the organic extracts. Purify the crude alcohol product by

column chromatography.

Biological Activity and Signaling Pathway
Methyl isoquinoline-6-carboxylate (MI6C) has been identified as a key bioactive metabolite

produced by the probiotics Saccharomyces boulardii and Lactococcus lactis. It functions as an

inducer of PRKN/parkin-mediated mitophagy, a selective form of autophagy that removes

damaged or dysfunctional mitochondria.[2][3]

The induction of mitophagy is critical for cellular health, and its impairment is linked to the

pathology of Parkinson's disease.[4] In cellular and Drosophila models of Parkinson's, MI6C

was shown to promote the clearance of damaged mitochondria and restore motor function,

highlighting its neuroprotective potential.[2][3]

The signaling pathway is initiated by mitochondrial damage or stress, which leads to the

stabilization of the protein PINK1 on the outer mitochondrial membrane (OMM). PINK1 then

recruits and activates the E3 ubiquitin ligase Parkin (PRKN) from the cytosol. Parkin

ubiquitinates various OMM proteins, which serves as a signal for the autophagic machinery to

engulf the mitochondrion in a phagophore, which matures into an autophagosome. Finally, the

autophagosome fuses with a lysosome, leading to the degradation of the mitochondrion and its

contents. MI6C acts as a stimulus that promotes this pathway.[2][3][4]
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Caption: PRKN-mediated mitophagy pathway induced by Methyl Isoquinoline-6-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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